The synthesis of S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate typically involves the reaction of 4-fluoro-2-nitroaniline with dimethylcarbamothioic acid. The general synthetic route can be outlined as follows:
The yield and purity of the product can be enhanced through purification techniques such as recrystallization or column chromatography.
The molecular formula for S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate is .
C(SC(=O)N(C)C)C1=C(C(=C(C=C1F)N(=O)=O))
The structure features:
S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate can participate in several chemical reactions:
The mechanism by which S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate exerts its effects is primarily through its interactions with biological targets.
Property | Value |
---|---|
Melting Point | 80 - 85 °C |
Boiling Point | Not available |
Density | Not available |
S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7